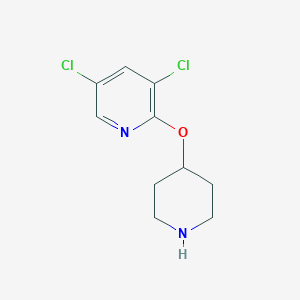

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Ethers in Heterocyclic Chemistry

Halogenated heterocyclic compounds, particularly those containing a pyridine ring, are indispensable building blocks in organic synthesis. smolecule.com The presence of halogen atoms, such as chlorine, on the pyridine ring profoundly influences its electronic properties and reactivity. Specifically, the nitrogen atom in the pyridine ring lowers the energy of the π system, making the ring more susceptible to nucleophilic substitution, especially at the 2- and 4-positions. google.com This inherent reactivity makes halogenated pyridines valuable intermediates, or synthons, for constructing more complex molecular architectures.

The chlorine atoms on the 3,5-dichloro-pyridine core serve as reactive handles for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings). This allows for the selective introduction of diverse functional groups, a critical strategy in drug discovery for optimizing the biological activity of a lead compound. The ether linkage (an alkoxy group) at the 2-position further modifies the electronic landscape of the pyridine ring and is a common structural feature in many established pharmaceutical compounds.

Role of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis and Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals. bldpharm.com Its prevalence is due to its unique three-dimensional structure and its ability to engage with biological targets through various interactions. Piperidine derivatives are present in over twenty classes of pharmaceuticals, ranging from analgesics to antivirals. evitachem.commdpi.com

In organic synthesis, the piperidine moiety is a versatile building block. evitachem.com Its structure can be readily functionalized at multiple positions, allowing for the creation of diverse chemical libraries for screening purposes. bldpharm.com The development of stereoselective methods for synthesizing substituted piperidines is a major focus of modern organic chemistry, as the specific spatial arrangement of substituents is often crucial for biological activity. curelifesciences.co.uk The inclusion of the piperidine scaffold in a molecule can improve its pharmacokinetic properties, such as solubility and metabolic stability.

Rationale for Comprehensive Investigation of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine

The rationale for a thorough investigation of this compound stems from the strategic combination of its two core components. This molecule merges the synthetic utility of a dichloropyridine with the proven pharmacological relevance of a piperidine ether. This hybrid structure presents several points of interest for chemical research:

A Versatile Intermediate: The compound serves as a valuable platform for further chemical elaboration. The two chlorine atoms can be selectively functionalized to introduce new substituents, while the secondary amine of the piperidine ring offers another site for modification.

A Privileged Structural Motif: The piperidin-yloxy-pyridine core is a "privileged scaffold" found in compounds targeting a range of biological receptors and enzymes. For instance, related 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structures have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in cancer therapy.

Exploration of Structure-Activity Relationships (SAR): By synthesizing and studying this core structure, researchers can systematically explore how modifications to the pyridine and piperidine rings affect biological activity, leading to the design of more potent and selective molecules.

The compound thus represents an under-explored but potentially high-value entity for generating novel chemical matter for drug discovery and materials science.

Overview of Scholarly Approaches and Methodologies

The investigation of a compound like this compound typically involves a multi-faceted approach encompassing synthesis, purification, characterization, and potentially, computational analysis.

Synthesis: The primary route to this molecule would likely involve a nucleophilic aromatic substitution reaction. In this approach, 4-hydroxypiperidine (B117109) would react with a suitable 2,3,5-trichloropyridine (B95902) precursor, wherein the chlorine at the 2-position is the most activated towards substitution by an alkoxide. The synthesis of various substituted piperidines and pyridines often involves methods like hydrogenation, intramolecular cyclization, and palladium-catalyzed reactions. mdpi.com

Characterization: Following synthesis and purification (typically via chromatography), the exact structure and purity of the compound would be confirmed using a suite of analytical techniques. These include:

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state, if a suitable crystal can be obtained.

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), can be employed to study the molecule's electronic properties, conformational preferences, and reactivity. These computational insights can help rationalize experimental findings and guide the design of new derivatives.

Physicochemical Data for this compound

While this compound is recognized as a valuable synthetic intermediate, extensive peer-reviewed data on its specific physicochemical properties are not widely available in public databases. The following data is based on its chemical structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂Cl₂N₂O |

| Molecular Weight | 247.12 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| CAS Number | Not assigned |

Structure

3D Structure

Properties

Molecular Formula |

C10H12Cl2N2O |

|---|---|

Molecular Weight |

247.12 g/mol |

IUPAC Name |

3,5-dichloro-2-piperidin-4-yloxypyridine |

InChI |

InChI=1S/C10H12Cl2N2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 |

InChI Key |

ORBMGNPWTVGEKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 3,5 Dichloro 2 Piperidin 4 Yloxy Pyridine

Retrosynthetic Strategies for the 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. heighpubs.org For this compound, the most logical disconnection point is the central ether (C-O) bond. This bond connects the pyridine (B92270) ring at the C2 position to the oxygen of the piperidine (B6355638) scaffold.

This disconnection yields two primary synthons: a nucleophilic piperidin-4-oxide species and an electrophilic 3,5-dichloropyridine (B137275) derivative that is activated for substitution at the C2 position. The corresponding synthetic equivalents for these synthons are 4-hydroxypiperidine (B117109) (or a protected version thereof) and a 2-substituted-3,5-dichloropyridine , where the substituent at the C2 position is a suitable leaving group such as a halogen (e.g., chlorine or fluorine).

Precursor Synthesis and Optimization

The successful synthesis of the target compound relies on the efficient preparation of its key precursors: a suitably substituted 3,5-dichloropyridine and a 4-hydroxypiperidine scaffold.

The 3,5-dichloropyridine core is a crucial building block. Various methods have been developed for its synthesis. One industrial process involves the reductive dechlorination of more highly chlorinated pyridines. For instance, 3,5-dichloropyridine can be prepared by reacting pentachloropyridine (B147404) with zinc metal in the presence of an acidic compound. google.com This process is typically conducted at temperatures ranging from 50-120°C. epo.org

Another approach involves a multi-step sequence starting from simpler acyclic precursors. For example, reacting acrylonitrile (B1666552) with anhydrous chloral (B1216628) in the presence of copper(I) chloride can form 2,3,5-trichloropyridine (B95902). epo.org This intermediate can then be selectively de-chlorinated at the 2-position to yield 3,5-dichloropyridine. For the final etherification step, a 2,3,5-trichloropyridine or a 3,5-dichloro-2-fluoropyridine (B1304973) derivative is often preferred as the starting material, as the halogen at the C2 position serves as the leaving group. The fluorine atom, in particular, is an excellent leaving group for nucleophilic aromatic substitution.

Table 1: Selected Synthetic Routes for 3,5-Dichloropyridine Derivatives

| Starting Material(s) | Reagents & Conditions | Product | Reference |

| Pentachloropyridine | Zinc metal, acidic compound, 80-120°C | 3,5-Dichloropyridine | google.com |

| Acrylonitrile, Anhydrous Chloral | 1. Copper(I) chloride, 100-200°C | 2,3,5-Trichloropyridine | epo.org |

| 2,3,5-Trichloropyridine | 2. Zinc metal, acidic compound, 50-120°C | 3,5-Dichloropyridine | epo.org |

4-Hydroxypiperidine is a widely used building block in medicinal chemistry. nbinno.com Its synthesis can be achieved through various methods, including the reduction of 4-piperidone (B1582916) or via cyclization strategies like the aza-Prins cyclization. rsc.org For its use in the synthesis of this compound, the piperidine nitrogen must be protected to prevent it from acting as a competing nucleophile during the etherification step.

The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The synthesis of N-Boc-4-hydroxypiperidine involves treating 4-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection strategy allows for selective reaction at the hydroxyl group. nbinno.com The use of a protected amino alcohol is crucial for achieving a high yield of the desired ether product without N-arylation side products. nbinno.com

Etherification Protocols for C-O Linkage Formation

The key step in the synthesis is the formation of the ether bond between the two precursor fragments. Two primary methodologies are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds on electron-deficient aromatic rings like pyridine. youtube.com The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. youtube.com The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions further activates the ring system towards nucleophilic substitution.

In this reaction, the N-protected 4-hydroxypiperidine is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to form the corresponding alkoxide. This potent nucleophile then attacks the C2 position of a 2-halo-3,5-dichloropyridine (e.g., 2,3,5-trichloropyridine), displacing the halide leaving group. The reaction typically proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily broken and then restored upon expulsion of the leaving group. youtube.com

Table 2: Typical Conditions for SNAr Etherification

| Pyridine Substrate | Alcohol Substrate | Base | Solvent | Typical Temperature |

| 2,3,5-Trichloropyridine | N-Boc-4-hydroxypiperidine | Sodium Hydride (NaH) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | 25-80°C |

| 2-Fluoro-3,5-dichloropyridine | N-Boc-4-hydroxypiperidine | Potassium tert-butoxide | Tetrahydrofuran (THF) | 0-50°C |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, offer an alternative and versatile route for forming the desired ether linkage. acs.org This methodology has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance.

The reaction involves coupling an alcohol (N-Boc-4-hydroxypiperidine) with an aryl halide (2,3,5-trichloropyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The catalytic cycle generally involves:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The alcohol coordinates to the palladium center, and the base facilitates deprotonation to form a palladium alkoxide.

Reductive Elimination: The C-O bond is formed as the desired ether product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. researchgate.net

The choice of ligand is critical for the success of the reaction. Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the reductive elimination step and improve reaction yields.

Alternative O-Alkylation Procedures

The formation of the ether linkage in this compound is a critical step in its synthesis. While traditional Williamson ether synthesis is common, alternative O-alkylation procedures offer different strategies to achieve this transformation. One such approach involves the reaction of a hydroxyl-containing compound with a highly fluorinated pyridine, such as pentafluoropyridine. In this method, the hydroxyl group, under basic conditions, acts as a nucleophile, displacing a fluorine atom from the pyridine ring, typically at the 4-position, to form the corresponding ether. nih.gov

Another strategy for O-alkylation involves direct chemoselective O-alkylation. This can be achieved by reacting a pyrimidin-2(1H)-one with an alkylating agent containing a suitable leaving group in the presence of a base like potassium carbonate. nih.gov This method has been shown to produce O-alkylated products in high yields. nih.gov The choice of solvent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation.

Stereoselective Synthesis and Chiral Resolution Techniques

The stereochemistry of piperidine derivatives can be critical for their pharmacological activity. google.com Therefore, stereoselective synthesis and chiral resolution are important considerations. One approach to stereoselective synthesis involves the ring-expansion of monocyclopropanated pyrroles. This metal-free method allows for the creation of highly functionalized tetrahydropyridines with controlled stereochemistry. nih.gov

Another patented method describes a synthetic process starting from a dialdehyde (B1249045) or dinitrile compound, which is then reacted with an amine to prepare a piperidine compound. This process can be designed to control the stereochemistry at various positions on the piperidine ring. google.com For instance, starting with protected L-glutamic acid can lead to specific stereoisomers of piperidine derivatives. google.com When a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers.

Post-Synthetic Modifications and Functionalization of this compound

Once the core structure of this compound is assembled, further modifications can be made to explore its chemical space and optimize its properties. These modifications can be targeted at the piperidine nitrogen, the pyridine ring, or through side-chain elaboration.

The secondary amine of the piperidine ring is a common site for functionalization. researchgate.net N-alkylation can be achieved by reacting the piperidine derivative with various aryloxyhaloalkanes in the presence of a base such as potash in a solvent like DMF. researchgate.net This allows for the introduction of a wide range of substituents. Other modifications include N-acylation with acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine. nih.gov These reactions provide access to a diverse set of amides and sulfonamides, respectively.

Table 1: Examples of Reagents for Piperidine Nitrogen Modification

| Modification Type | Reagent Class | Example Reagent |

|---|---|---|

| N-Alkylation | Aryloxyhaloalkanes | 2-Aryloxyethylchlorides |

| N-Acylation | Acyl Chlorides | Acetyl chloride |

| N-Sulfonylation | Sulfonyl Chlorides | RSO₂Cl |

| N-Ureation | Isocyanates | Potassium isocyanate |

The dichloropyridine ring offers opportunities for further derivatization, although it can be challenging. The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution reactions, though this often requires harsh conditions or specific activation. For instance, processes involving the reaction of pentachloropyridine with potassium fluoride (B91410) in a dipolar aprotic solvent can lead to fluorine-for-chlorine exchange. google.com While not a direct derivatization of the target molecule, this illustrates a potential pathway for modifying halogenated pyridines. The regioselectivity of such substitutions can be influenced by the electronic nature of the pyridine ring and the incoming nucleophile.

Side-chain elaboration typically involves modifications to substituents that have been attached to the piperidine nitrogen. For example, if an attached side chain contains a functional group like an ester, it can be hydrolyzed to the corresponding carboxylic acid using reagents like lithium hydroxide. nih.gov This carboxylic acid can then be coupled with various amines or alcohols to form amides or esters, respectively, using standard coupling reagents like EDC and DMAP. nih.gov This strategy allows for the extension and diversification of the molecule from a pre-installed functional handle.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 2 Piperidin 4 Yloxy Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

The ¹H NMR spectrum of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is expected to show distinct signals corresponding to the protons on the dichloropyridine ring and the piperidine (B6355638) ring.

Pyridine (B92270) Protons: The dichloropyridine ring contains two aromatic protons. The proton at the C4 position (H-4) would appear as a doublet, and the proton at the C6 position (H-6) would also appear as a doublet due to coupling with each other. Their chemical shifts are influenced by the electron-withdrawing chlorine atoms and the electron-donating ether linkage.

Piperidine Protons: The piperidine ring protons would exhibit more complex signals. The proton at C4' (H-4'), attached to the oxygen atom, would likely appear as a multiplet. The protons on C2' and C6' (adjacent to the nitrogen) and C3' and C5' would appear as distinct sets of multiplets. The N-H proton of the piperidine ring would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Conformational analysis, particularly of the piperidine ring, can be inferred from the coupling constants (J-values). The piperidine ring typically adopts a chair conformation. The magnitude of the coupling constants between adjacent axial and equatorial protons would provide insight into the ring's preferred conformation and the orientation of the substituents.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | ~ 8.0 - 8.2 | d |

| H-4 (Pyridine) | ~ 7.6 - 7.8 | d |

| H-4' (Piperidine, CH-O) | ~ 5.2 - 5.4 | m |

| H-2', H-6' (ax) | ~ 3.1 - 3.3 | m |

| H-2', H-6' (eq) | ~ 2.7 - 2.9 | m |

| H-3', H-5' (ax) | ~ 2.0 - 2.2 | m |

| H-3', H-5' (eq) | ~ 1.7 - 1.9 | m |

| N-H (Piperidine) | Variable (broad) | s |

Note: 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet. These are estimated values and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Pyridine Carbons: Five signals are expected for the pyridine ring carbons. The carbon atom C2, bonded to the oxygen, would be significantly downfield. The carbons C3 and C5, bonded to chlorine atoms, would also be downfield. The remaining carbons, C4 and C6, would appear at chemical shifts typical for aromatic carbons in a dichloropyridine environment.

Piperidine Carbons: Four distinct signals are expected for the piperidine ring carbons. The C4' carbon, attached to the ether oxygen, would be the most downfield of the piperidine signals. The C2' and C6' carbons, adjacent to the nitrogen, would have similar chemical shifts, as would the C3' and C5' carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | ~ 158 - 162 |

| C-4 (Pyridine) | ~ 140 - 143 |

| C-6 (Pyridine) | ~ 138 - 141 |

| C-3 (Pyridine) | ~ 125 - 128 |

| C-5 (Pyridine) | ~ 122 - 125 |

| C-4' (Piperidine) | ~ 75 - 78 |

| C-2', C-6' (Piperidine) | ~ 44 - 47 |

| C-3', C-5' (Piperidine) | ~ 30 - 33 |

Note: These are estimated values and actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structural connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show a cross-peak between the H-4 and H-6 protons of the pyridine ring. Within the piperidine ring, it would reveal the coupling network between H-2'/H-6', H-3'/H-5', and H-4'. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. sdsu.edu It would be used to definitively assign each carbon signal by linking it to its corresponding, and previously assigned, proton signal. For example, the pyridine H-4 signal would correlate to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). sdsu.edu HMBC is vital for connecting the different fragments of the molecule. Key correlations would be expected from the piperidine H-4' proton to the pyridine C-2 carbon, confirming the ether linkage. Correlations from the pyridine H-4 proton to carbons C-2, C-3, C-5, and C-6 would help confirm the assignments within the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Molecular Formula Confirmation: The molecular formula for this compound is C₁₀H₁₂Cl₂N₂O. HRMS would be used to confirm this by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺). The characteristic isotopic pattern of the two chlorine atoms (a 3:2 ratio for the M, M+2, and M+4 peaks) would be a definitive feature in the mass spectrum.

Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. This provides valuable information about the molecule's structure. Expected fragmentation pathways for this compound would include:

Cleavage of the C-O ether bond, resulting in fragments corresponding to the dichloropyridinol and piperidine ions.

Loss of HCl from the pyridine ring.

Fragmentation of the piperidine ring through various ring-opening mechanisms.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups give rise to characteristic absorption or scattering bands.

C-Cl Stretching: The presence of the two chlorine atoms on the pyridine ring would result in strong C-Cl stretching vibrations, typically observed in the 850-550 cm⁻¹ region of the IR spectrum.

C-O-C Stretching: The ether linkage would produce characteristic C-O-C asymmetric and symmetric stretching bands. The asymmetric stretch is usually strong and appears in the 1260-1000 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic pyridine ring has characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.

N-H and C-H Vibrations: The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band around 3350-3310 cm⁻¹. Aliphatic C-H stretching from the piperidine ring would be observed in the 3000-2850 cm⁻¹ region, while aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹.

Table 3: Predicted Characteristic IR/Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine) | ~ 3350 - 3310 |

| Aromatic C-H Stretch | ~ 3100 - 3000 |

| Aliphatic C-H Stretch | ~ 3000 - 2850 |

| C=C, C=N Ring Stretch | ~ 1600 - 1400 |

| C-O-C Asymmetric Stretch | ~ 1260 - 1000 |

| C-Cl Stretch | ~ 850 - 550 |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise data on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles for the entire molecule, confirming the connectivity established by NMR.

Conformation: The exact solid-state conformation of the molecule, including the chair conformation of the piperidine ring and the relative orientation of the two ring systems.

Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence and geometry of any intermolecular forces, such as hydrogen bonds (e.g., involving the piperidine N-H group) or halogen bonds, that stabilize the crystal structure.

This technique would provide an unambiguous and highly detailed structural model of the compound in the solid phase.

Crystal Growth and Quality Assessment

To perform single-crystal X-ray diffraction, the synthesis of high-quality single crystals of this compound would be the initial and crucial step. Typically, this would involve dissolving the purified compound in a suitable solvent or a mixture of solvents. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution would be employed to encourage the growth of well-ordered crystals.

The quality of the resulting crystals would then be assessed using methods like optical microscopy to check for morphological defects and X-ray diffraction to evaluate the crystallinity and diffraction quality. A good quality crystal for diffraction studies should be of an appropriate size, have well-defined faces, and be free from cracks or inclusions.

Crystallographic Parameters and Space Group Analysis

Once a suitable crystal is obtained, it would be analyzed by single-crystal X-ray diffraction. This analysis would yield the fundamental crystallographic parameters of this compound. These parameters define the unit cell, which is the basic repeating unit of the crystal lattice. The space group would also be determined, which describes the symmetry elements present in the crystal structure.

Table 1: Hypothetical Crystallographic Parameters for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₂Cl₂N₂O |

| Formula Weight | 247.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

Bond Lengths, Bond Angles, and Torsional Angle Characterization

The detailed X-ray diffraction data would allow for the precise determination of the atomic coordinates within the unit cell. From these coordinates, it would be possible to calculate the specific bond lengths, bond angles, and torsional angles of the this compound molecule. This information is critical for understanding the molecular geometry and conformation. For instance, the planarity of the pyridine ring and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) would be elucidated.

Table 2: Hypothetical Selected Bond Lengths for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Bond | Length (Å) |

| C-Cl (average) | Data not available |

| C-O | Data not available |

| O-C (piperidine) | Data not available |

| C-N (pyridine) | Data not available |

| C-C (pyridine, average) | Data not available |

Table 3: Hypothetical Selected Bond Angles for this compound (Note: This table is for illustrative purposes only and does not represent actual data.)

| Angle | Degree (°) |

| C-O-C | Data not available |

| Cl-C-C | Data not available |

| C-N-C (pyridine) | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular interactions. A crystallographic study would reveal the nature and geometry of these interactions in this compound. These could include hydrogen bonds (e.g., involving the piperidine N-H), halogen bonds (involving the chlorine atoms), and van der Waals forces. Understanding these interactions is key to explaining the stability of the crystal structure and can influence the compound's physical properties. The analysis would identify recurring patterns of these interactions, known as crystal packing motifs, which could be chains, layers, or more complex three-dimensional networks.

Theoretical and Computational Chemistry Investigations of 3,5 Dichloro 2 Piperidin 4 Yloxy Pyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.net These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. For 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine, DFT calculations with basis sets such as B3LYP/6-311++G(d,p) can be employed to optimize the molecular geometry and predict a variety of chemical properties. researchgate.netnanobioletters.com

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. nanobioletters.com These are known as the frontier molecular orbitals (FMOs) and are key to understanding a molecule's reactivity. wuxibiology.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nanobioletters.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidin-4-yloxy moiety, particularly the lone pairs of the oxygen and nitrogen atoms. In contrast, the LUMO is anticipated to be distributed over the electron-deficient dichloropyridine ring, influenced by the electronegative chlorine and nitrogen atoms. wuxibiology.com This separation of FMOs suggests a potential for intramolecular charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (LUMO-HOMO) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface, or EPS mapping, is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The EPS map is color-coded to represent different potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). Green and yellow represent intermediate potentials.

In the case of this compound, the EPS map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the two chlorine atoms, indicating their suitability for electrophilic attack. Conversely, the hydrogen atoms of the piperidine (B6355638) ring, particularly the N-H proton, would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net

Table 2: Predicted Electrostatic Potential Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on EPS Map |

| Pyridine Nitrogen | Negative | Red |

| Chlorine Atoms | Negative | Red/Yellow |

| Piperidine N-H | Positive | Blue |

| Piperidine C-H | Slightly Positive | Light Blue/Green |

Theoretical vibrational spectroscopy, performed using methods like DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculations yield the vibrational frequencies and their corresponding normal modes, which describe the collective motions of the atoms. These theoretical spectra can be compared with experimental data to confirm the molecular structure. nih.gov

For this compound, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to its various functional groups. For instance, the C-Cl stretching vibrations are expected in the lower frequency region, while the C-N stretching modes of the pyridine ring and the C-O-C stretching of the ether linkage would appear at their characteristic frequencies. The N-H and C-H stretching vibrations of the piperidine ring would be observed at higher wavenumbers. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-Cl | Stretching | 600-800 |

| C-N (Pyridine) | Stretching | 1400-1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 |

| N-H (Piperidine) | Stretching | 3300-3500 |

| C-H (Piperidine) | Stretching | 2850-2950 |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules in three dimensions. Conformational analysis is a key aspect of molecular modeling that focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. researchgate.net

The flexibility of this compound arises from the rotation around several single bonds. The most significant of these is the C-O bond connecting the piperidine ring to the pyridine ring. Additionally, the piperidine ring itself is not planar and can adopt several conformations, with the chair form being the most stable. A systematic search of the conformational space can be performed to identify all possible low-energy conformers. This exploration of the potential energy surface helps in understanding the molecule's preferred shapes and their relative populations.

Once the various possible conformations are identified, energy minimization calculations are carried out to find the most stable three-dimensional structure. researchgate.net These calculations optimize the geometry of each conformer to a local minimum on the potential energy surface. The relative energies of these minimized structures determine their thermodynamic stability.

Table 4: Hypothetical Relative Energies of Different Conformers of this compound

| Conformer | Piperidine Ring Conformation | Relative Energy (kcal/mol) |

| 1 | Chair (Equatorial) | 0.00 |

| 2 | Chair (Axial) | 1.5 |

| 3 | Twist-Boat | 5.5 |

| 4 | Boat | 6.9 |

No Publicly Available Research Found for Theoretical and Computational Investigations of this compound

Following a comprehensive search of scientific literature and academic databases, no specific theoretical or computational chemistry studies focusing on the compound this compound were identified. Consequently, the generation of an article detailing the reactivity prediction, mechanistic insights, and advanced computational simulations for this particular molecule is not possible at this time.

The explicit instructions to focus solely on this compound and to adhere to a strict outline concerning its computational analysis cannot be fulfilled due to the absence of published research in this specific area. Searches for computational data, including Density Functional Theory (DFT) studies, molecular dynamics simulations, and Monte Carlo simulations, for this compound did not yield any relevant results.

While computational chemistry is a powerful tool for investigating the properties of various pyridine derivatives, it appears that this compound has not been the subject of such published theoretical investigations. Research in this field is highly specific, and findings for one molecule cannot be extrapolated to another with certainty.

Therefore, the requested sections on "Reactivity Prediction and Mechanistic Insights via Computational Approaches" and "Advanced Computational Simulations (e.g., Molecular Dynamics, Monte Carlo)" cannot be developed with scientifically accurate and specific information as required.

Applications in Advanced Organic Synthesis and Materials Science

3,5-Dichloro-2-(piperidin-4-yloxy)pyridine as a Building Block for Complex Molecules

This compound has been identified as a key building block in the synthesis of potent kinase inhibitors. A notable application is its use as an intermediate in the preparation of a series of substituted pyridine (B92270) compounds designed to modulate the activity of various protein kinases.

In a patented synthetic route, the piperidine (B6355638) nitrogen of this compound is reacted with a suitable electrophile, such as a substituted pyrimidine (B1678525), in the presence of a base like diisopropylethylamine in a solvent such as dimethylformamide (DMF). This reaction couples the pyridine-piperidine core with another heterocyclic system, leading to the formation of more complex molecular structures. The resulting product can then undergo further modifications, such as Suzuki coupling reactions at one of the chloro-positions on the pyridine ring, to introduce additional diversity and build even more elaborate molecules.

The general scheme for its use as a building block can be summarized as follows:

| Reactant 1 | Reactant 2 | Reagents | Product Type |

| This compound | Substituted pyrimidine (e.g., 2,4-dichloropyrimidine) | Diisopropylethylamine, DMF | Substituted dichloro-pyridinyl-piperidine-pyrimidine |

| Substituted dichloro-pyridinyl-piperidine-pyrimidine | Aryl or heteroaryl boronic acid | Palladium catalyst, base | Complex kinase inhibitor precursors |

This modular approach allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of compounds with optimized biological activity.

Role in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the chlorine atoms on the pyridine ring of this compound, combined with the nucleophilicity of the piperidine nitrogen, makes it a valuable precursor for the synthesis of various heterocyclic systems. As demonstrated in the synthesis of kinase inhibitors, this compound can be readily incorporated into larger, multi-cyclic structures.

One of the primary applications in this context is the construction of complex pyridine derivatives that are themselves part of a larger heterocyclic framework. For instance, the reaction of this compound with 2,4-dichloropyrimidine (B19661) results in a molecule that contains both pyridine, piperidine, and pyrimidine rings. This resulting structure is a key intermediate that can be further elaborated.

The chloro-substituents on the pyridine ring are amenable to various cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at specific positions on the pyridine ring. This versatility enables the creation of a diverse library of compounds based on the initial scaffold. For example, a Suzuki coupling can be employed to replace one of the chlorine atoms with a phenyl or other aryl group, leading to a new class of complex heterocyclic compounds.

Scaffold in Chemical Library Generation for Research Purposes

There is currently no publicly available scientific literature that specifically describes the use of this compound as a scaffold for the generation of large chemical libraries for general research purposes. While its structure is well-suited for such applications, documented examples are limited to its role as an intermediate in more targeted synthetic efforts, such as the development of specific kinase inhibitors.

Potential as a Ligand in Organometallic Chemistry

No information could be found in the current scientific literature regarding the application of this compound as a ligand in organometallic chemistry. The presence of nitrogen and oxygen atoms suggests potential coordination sites; however, there are no published studies detailing the synthesis or characterization of its metal complexes.

In Vitro Biological and Pharmacological Research Applications

Exploration of Molecular Targets and Pathways (Strictly In Vitro)

No published studies were identified that specifically investigate the molecular targets or biological pathways modulated by 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine.

Enzyme Inhibition Studies (e.g., specific protein kinases, proteases, or hydrolases in vitro)

There is no available data from in vitro assays detailing the inhibitory activity of this compound against specific enzymes such as protein kinases, proteases, or hydrolases.

Receptor Binding and Activation Assays in Cell-Free or Cellular Systems

No receptor binding affinity data (such as Ki, Kd, or IC50 values) or functional activation/antagonism data from cell-free or cellular assays for this compound has been reported in the scientific literature.

Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

There are no public records of studies using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the direct binding interactions of this compound with any protein target.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Specific structure-activity relationship (SAR) studies centered on this compound as a lead compound or part of a broader chemical series are not available. While SAR studies on other classes of pyridine (B92270) or piperidine-containing compounds exist, this information cannot be directly and accurately applied to the title compound.

Influence of Halogen Substituents on Activity

There is no specific research available to detail how the 3,5-dichloro substitution pattern on the pyridine ring of this particular molecule influences its biological activity.

Impact of Piperidine (B6355638) Ring Substitutions and Conformation

No studies have been published that explore the impact of substitutions on the piperidine ring or the conformational requirements of the piperidine moiety for any potential biological activity of this compound.

Significance of the Ether Linkage and Pyridine Moiety

The molecular architecture of this compound incorporates two key structural features that are of significant interest in medicinal chemistry: the pyridine moiety and the ether linkage. The strategic combination of these components is pivotal in defining the compound's physicochemical properties and its potential pharmacological activity.

The pyridine ring is a ubiquitous heterocyclic scaffold found in numerous natural products, vitamins, and a wide array of FDA-approved pharmaceuticals. nih.govnih.gov Its presence in a molecule can substantially influence biochemical potency, metabolic stability, cellular permeability, and protein-binding characteristics. researchgate.net The nitrogen atom in the pyridine ring imparts basicity and the ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. semanticscholar.orgnih.gov Furthermore, the electron-deficient nature of the pyridine ring influences its substitution patterns and interactions. nih.gov The incorporation of a pyridine motif is a well-established strategy in drug design to enhance pharmacological profiles. nih.govresearchgate.net Pyridine derivatives have been explored for a vast range of therapeutic applications, including as antimicrobial, antiviral, and anticancer agents. nih.govglobalresearchonline.net

The ether linkage (-O-) connecting the dichlorinated pyridine ring to the piperidine scaffold provides a specific spatial orientation and conformational flexibility to the molecule. This linkage is more stable to metabolic degradation than an ester linkage, potentially contributing to a longer biological half-life. The oxygen atom can also act as a hydrogen bond acceptor, further contributing to the molecule's interaction with protein targets. The precise geometry conferred by the ether bridge is critical for orienting the piperidine and pyridine moieties in a way that may facilitate optimal binding to a receptor or enzyme active site.

Mechanistic Investigations at the Cellular and Subcellular Level (In Vitro)sarchemlabs.com

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the cellular and subcellular levels. For a molecule like this compound, these investigations aim to identify its specific biological targets, understand how it modulates cellular signaling pathways, and observe its effects in defined biological systems.

Cellular Target Engagement Studies

A critical first step in mechanistic investigation is to confirm that a compound physically interacts with its intended intracellular target(s). Cellular target engagement assays are designed to measure and quantify the binding of a small molecule to its protein target within the complex environment of an intact cell.

One prominent method for this is the Cellular Thermal Shift Assay (CETSA), which operates on the principle that a protein's thermal stability changes upon ligand binding. researchgate.net In a hypothetical study involving this compound, intact cells would be treated with the compound, followed by heating to denature proteins. The subsequent analysis, often by Western blot or mass spectrometry, would reveal an increase in the thermal stability of target proteins bound to the compound compared to unbound proteins in control cells. This approach provides direct evidence of target engagement in a physiological context. Such studies are crucial for validating that the compound reaches and binds to its putative target, a key requirement for further development. researchgate.net

Pathway Modulation and Signaling Cascade Analysis in Cell Lines

Once target engagement is confirmed, the next step is to determine the functional consequences of this binding event on cellular signaling. Compounds containing pyridine and piperidine scaffolds are known to interact with a variety of protein classes, including kinases, G-protein coupled receptors, and other enzymes, thereby modulating key signaling cascades.

To investigate this, researchers would treat specific cell lines (e.g., cancer cell lines, immune cells) with this compound and analyze its effects on major signaling pathways. Techniques such as Western blotting, ELISA, or phosphoproteomics would be employed to measure changes in the phosphorylation status or expression levels of key signaling proteins. For example, studies might assess the compound's impact on pathways like MAPK, PI3K/AKT, or NF-κB, which are frequently dysregulated in disease. Observing a dose-dependent change in the activity of specific pathway components would provide insight into the compound's mechanism of action and its potential therapeutic applications.

Phenotypic Screening in Defined Biological Systems (e.g., antimicrobial assays against bacterial strains)bldpharm.commdpi.combldpharm.comgoogle.comnih.gov

Phenotypic screening involves evaluating a compound's effect on the phenotype of a cell or organism without a preconceived target. This approach is particularly valuable for discovering compounds with novel mechanisms of action. Given that numerous pyridine derivatives exhibit antimicrobial properties, a logical application of phenotypic screening for this compound would be in antimicrobial assays. nih.govnih.govillinoisstate.edu

In such an assay, the compound would be tested against a panel of clinically relevant bacterial strains, including both Gram-positive and Gram-negative bacteria, and potentially drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). illinoisstate.edu The primary endpoint is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth. The results from such a screen can identify whether the compound has broad-spectrum or narrow-spectrum activity and highlight its potential as an antibacterial agent.

Below is an example data table representing hypothetical results from such a phenotypic screen.

| Bacterial Strain | Gram Stain | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Positive | 8 |

| Bacillus subtilis (ATCC 6633) | Positive | 4 |

| Methicillin-resistant S. aureus (MRSA) | Positive | 16 |

| Escherichia coli (ATCC 25922) | Negative | 64 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | >128 |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Future research on the synthesis of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine should focus on developing novel routes that are more sustainable than traditional methods.

Current strategies for creating similar pyridine (B92270) derivatives can be resource-intensive. researchgate.net Emerging research avenues should explore multicomponent reactions (MCRs), which allow for the construction of complex molecules like the target compound in a single, efficient step, thereby reducing waste and energy consumption. nih.gov Furthermore, the application of flow chemistry could offer superior control over reaction parameters, leading to higher yields and purity while minimizing hazardous solvent use. The exploration of bio-based solvents and reusable catalysts represents another critical direction for sustainable synthesis. researchgate.netnih.gov

| Synthetic Strategy | Key Principles | Potential Advantages for Synthesizing the Target Compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form a final product that contains portions of all reactants. | Increased atom economy, reduced number of purification steps, and faster assembly of the dichloropyridine-ether-piperidine scaffold. |

| Catalytic C-O Coupling | Using transition-metal catalysts (e.g., Palladium, Copper) to form the ether linkage under milder conditions. | Avoidance of harsh reagents, improved functional group tolerance, and potentially higher yields. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch process. | Enhanced safety, precise temperature and pressure control, scalability, and potential for automation. |

| Green Solvents/Catalysts | Utilizing renewable solvents (e.g., ethanol, gamma-Valerolactone) and recyclable or biodegradable catalysts. | Reduced environmental impact, lower toxicity, and alignment with sustainable chemistry goals. nih.gov |

Integration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods such as 1D NMR (¹H and ¹³C), mass spectrometry, and FT-IR are essential for initial structural confirmation, they provide a static picture of the molecule. mdpi.comiipseries.org A deeper understanding of the compound's behavior, particularly its conformational dynamics and intermolecular interactions, requires the integration of more advanced spectroscopic techniques. ipb.ptlongdom.org

Future research should employ two-dimensional NMR (2D-NMR) techniques like HSQC and HMBC to unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and piperidine (B6355638) rings. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as ROESY, can provide crucial insights into the three-dimensional structure and preferred conformation of the molecule in solution. ipb.pt Investigating how the conformation changes in different solvent environments or upon binding to a biological target could reveal important structure-activity relationships.

| Spectroscopic Technique | Type of Information Yielded | Specific Application to this compound |

|---|---|---|

| 2D-NMR (COSY, HSQC, HMBC) | Through-bond correlations between nuclei. | Unambiguous confirmation of the molecular skeleton and atom connectivity. ipb.pt |

| 2D-NMR (NOESY/ROESY) | Through-space correlations between nuclei. | Determination of 3D conformation, orientation of the piperidine ring relative to the pyridine ring, and stereochemistry. ipb.pt |

| Variable Temperature NMR | Changes in spectra as a function of temperature. | Studying dynamic processes such as ring-flipping of the piperidine moiety and rotational barriers. |

| Time-Resolved Spectroscopy | Molecular changes on very short timescales after a stimulus (e.g., light pulse). | Investigating excited-state properties and potential photochemical applications if the molecule possesses chromophoric properties. |

Advancements in Predictive Computational Models for Reactivity and Interaction

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. Future research should leverage a synergistic computational approach, combining quantum mechanics and molecular dynamics to model the behavior of this compound. rsc.orgrsc.org

Density Functional Theory (DFT) calculations can be employed to predict its ground-state geometry, molecular orbital energies (HOMO-LUMO), and vibrational frequencies, which can then be correlated with experimental spectroscopic data. researchgate.netnih.gov Molecular dynamics (MD) simulations can model the compound's dynamic behavior in solution or within a biological environment, such as the active site of an enzyme. rsc.orgnih.gov These simulations can reveal key intermolecular interactions, predict binding affinities, and provide a rationale for observed biological activity, thereby guiding the design of more potent analogs.

| Computational Method | Predicted Properties | Research Value |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, electrostatic potential, IR/Raman spectra. researchgate.net | Provides fundamental insights into reactivity, stability, and aids in the interpretation of experimental spectra. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding free energy with a target protein. rsc.org | Elucidates dynamic behavior in physiological conditions and helps predict the stability of a molecule-protein complex. |

| Molecular Docking | Binding mode and affinity to a biological target. nih.gov | Aids in virtual screening and hypothesis generation for potential biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of physicochemical properties with biological activity. | Enables the design of new derivatives with potentially improved potency or other desired properties. |

Expansion of Synthetic Applications in Emerging Chemical Fields

Given the prevalence of pyridine and piperidine motifs, this compound should be investigated as a versatile building block in fields beyond traditional medicinal chemistry. nih.govresearchgate.net The unique electronic and structural features of this compound could be exploited in materials science and catalysis.

The pyridine nitrogen atom can act as a ligand to coordinate with transition metals, opening avenues for its use in catalysis or as a component in metal-organic frameworks (MOFs). researchgate.net Furthermore, the dichlorinated ring offers sites for further functionalization through cross-coupling reactions, allowing for the synthesis of complex architectures. This could lead to its application as a monomer in the development of specialty polymers with tailored thermal or optical properties, or as a scaffold for creating novel molecular sensors and probes. mdpi.comacs.org

Unexplored Biological Systems and In Vitro Modalities for Further Investigation

The structural similarity of this compound to known pharmacophores suggests it is a candidate for biological screening. ijnrd.orgresearchgate.net Future research should move beyond testing against a narrow range of targets and instead utilize high-throughput screening (HTS) to assess its activity against diverse biological systems.

Many pyridine and piperidine derivatives exhibit activity as anticancer agents, cholinesterase inhibitors, and anti-inflammatory molecules. nih.govresearchgate.netnih.gov Therefore, screening this compound against a broad panel of cancer cell lines, key enzymes in neurodegenerative diseases, and inflammatory pathway proteins is a logical starting point. Additionally, its potential as an antimicrobial agent against drug-resistant bacterial and fungal strains should be explored. Utilizing modern in vitro modalities, such as cell-based phenotypic assays and target-based enzymatic assays, will be crucial in identifying novel biological activities and mechanisms of action.

| Potential Target Class | Rationale | Suggested In Vitro Assay |

|---|---|---|

| Kinase Panels | Many pyridine-based compounds are known kinase inhibitors. | Enzymatic activity assays (e.g., ADP-Glo, LanthaScreen). |

| G-Protein Coupled Receptors (GPCRs) | Piperidine moieties are common in GPCR ligands. | Radioligand binding assays, calcium flux assays. |

| Ion Channels | Heterocyclic compounds are known to modulate ion channel function. | Patch-clamp electrophysiology, membrane potential assays. |

| Antimicrobial Targets | The need for new antibiotics is critical; pyridine derivatives have shown antimicrobial activity. ijnrd.org | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

| P-glycoprotein (MDR Transporters) | Dihydropyridine derivatives have been studied to overcome multidrug resistance. nih.gov | Cell-based drug efflux assays. |

Q & A

Basic Question: What are the recommended methods for synthesizing 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine, and how can purity be validated?

Answer:

The synthesis typically involves nucleophilic substitution between 3,5-dichloro-2-hydroxypyridine and piperidin-4-ol. A base such as sodium hydride or potassium carbonate is used to deprotonate the hydroxyl group, followed by reaction in an aprotic solvent (e.g., DMF or THF) at elevated temperatures .

Purity Validation:

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (λ = 254 nm) to quantify impurities.

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, ensuring absence of residual solvents (e.g., DMF δ ~2.7 ppm).

- Mass Spectrometry : Validate molecular ion peaks (expected [M+H]⁺ = 277.06 g/mol) .

Basic Question: How do I determine the solubility and stability of this compound under experimental conditions?

Answer:

Solubility Testing:

- Use a shake-flask method: Dissolve 10 mg in 1 mL of solvents (e.g., DMSO, ethanol, water) at 25°C. Centrifuge and analyze supernatant via UV-Vis (λmax ~270 nm).

- Observed Trends : Likely soluble in polar aprotic solvents (DMSO), moderately soluble in ethanol, and poorly soluble in water due to hydrophobic piperidine and chloro groups .

Stability Assessment: - Conduct accelerated degradation studies: Expose to heat (40°C), light (UV lamp), and varying pH (1–13) for 48 hours. Monitor degradation via TLC or HPLC .

Advanced Question: How can I resolve contradictions in spectroscopic data during synthesis optimization?

Answer:

Scenario : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts).

Methodology :

- Cross-Validation : Compare experimental data with computational predictions (DFT calculations for ¹H/¹³C chemical shifts).

- Isotopic Labeling : Use deuterated reagents to confirm reaction pathways (e.g., D₂O quenching to identify exchangeable protons).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .

Case Study : A ¹H NMR singlet at δ 4.2 ppm may indicate piperidine ring puckering; HSQC can correlate this to carbon environments .

Advanced Question: What strategies optimize yield in large-scale reactions while minimizing byproducts?

Answer:

Key Factors :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.

- Temperature Control : Use microwave-assisted synthesis for rapid heating (80–100°C), reducing side reactions like hydrolysis.

- Workflow :

- DOE (Design of Experiments) : Vary molar ratios (1:1 to 1:1.5, substrate:piperidine), solvents, and bases.

- Byproduct Analysis : Identify chlorinated dimers (via LC-MS) and adjust stoichiometry to suppress their formation.

Typical Yield : 65–75% under optimized conditions; scale-up to >100 g requires continuous flow reactors .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

Hazard Mitigation :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation (irritant; H315/H319) .

- Storage : Keep in airtight containers at –20°C, away from oxidizers (e.g., peroxides) and moisture.

- Spill Response : Absorb with inert material (vermiculite), neutralize with 10% acetic acid, and dispose as hazardous waste .

Advanced Question: How does the substitution pattern (3,5-dichloro vs. other halogens) affect reactivity in cross-coupling reactions?

Answer:

Comparative Analysis :

- Buchwald-Hartwig Amination : 3,5-Dichloro groups deactivate the pyridine ring, requiring stronger bases (e.g., Cs₂CO₃) and higher temperatures (110°C) vs. mono-chloro derivatives.

- Suzuki Coupling : Chlorine at C3/C5 positions directs palladium catalysts to C4; replace Cl with Br for enhanced reactivity.

Data Table :

| Halogen Position | Reaction Rate (k, min⁻¹) | Yield (%) |

|---|---|---|

| 3,5-Cl | 0.02 | 45 |

| 2-Cl | 0.15 | 78 |

| 4-Br | 0.30 | 92 |

| Conclusion : Steric hindrance and electronic effects from 3,5-Cl reduce catalytic turnover . |

Advanced Question: How can I design assays to evaluate this compound’s potential as a kinase inhibitor?

Answer:

Assay Design :

Target Selection : Screen against kinase panels (e.g., PKIS2 library) using ATP-binding site homology models.

Biochemical Assay :

- TR-FRET : Measure IC₅₀ via displacement of a fluorescent ATP analog.

- Kinase-Glo : Quantify residual ATP after incubation (30 min, 25°C).

Cellular Validation : Test in HEK293 cells transfected with target kinase; monitor phosphorylation via Western blot (anti-pTyr).

Case Study : Analogous piperidinyloxy pyridines show nM affinity for CDK2/cyclin E; structural modifications (e.g., methoxy vs. chloro) tune selectivity .

Basic Question: What computational tools predict the compound’s pharmacokinetic properties?

Answer:

In Silico Tools :

- SwissADME : Predict logP (clogP ≈ 2.8), solubility (LogS ≈ –4.2), and CYP450 interactions.

- MOE (Molecular Operating Environment) : Simulate blood-brain barrier penetration (high due to lipophilic Cl groups).

- ADMETlab 2.0 : Assess Ames test positivity (low risk) and hERG inhibition (moderate; requires structural optimization) .

Advanced Question: How do I address discrepancies in biological activity between in vitro and in vivo models?

Answer:

Root Cause Analysis :

- Metabolic Stability : Test hepatic microsome clearance (e.g., rat/human S9 fractions). 3,5-Dichloro groups may reduce CYP3A4-mediated degradation.

- Plasma Protein Binding : Use equilibrium dialysis; high binding (>95%) reduces free drug concentration in vivo.

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents; calculate AUC and bioavailability (F%). Adjust formulations (e.g., PEGylation) to enhance exposure .

Advanced Question: What structural analogs are viable for SAR studies to enhance target selectivity?

Answer:

Analog Synthesis :

- Replace Cl with electron-withdrawing groups (e.g., CF₃ at C5) to improve binding to hydrophobic kinase pockets.

- Modify piperidine: Introduce sp³-hybridized N-methyl groups to reduce off-target amine oxidase interactions.

SAR Table :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.